Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-
Description
The compound Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is an organosilicon derivative characterized by a tert-butyl ((CH₃)₃C-) group, two methyl (CH₃) groups, and a (1-phenylethenyl)oxy substituent bonded to a silicon atom. The (1-phenylethenyl)oxy group consists of an oxygen atom linked to a styrenyl moiety (CH₂=CH-Ph), forming a reactive ether-silane hybrid structure. This compound is primarily utilized in organic synthesis as a protective group or precursor for silicon-based reagents due to its steric bulk and stability under specific reaction conditions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethyl-(1-phenylethenoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OSi/c1-12(13-10-8-7-9-11-13)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBKTYVIOLLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451333 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66324-10-5 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- typically involves the reaction of tert-butyl dimethylchlorosilane with a phenylethenyl alcohol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different substituents .
Scientific Research Applications
Chemistry
In chemical research, Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- serves as a precursor for synthesizing various organosilicon compounds. Its unique structure allows it to undergo diverse chemical reactions, including oxidation and reduction, making it valuable for developing new materials with tailored properties.
Biology
This compound is utilized in biological research for surface modification and creating biocompatible coatings. Its ability to form stable bonds with hydroxyl groups on surfaces enhances the adhesion of biological materials, which is crucial for tissue engineering and regenerative medicine applications .
Medicine
In the medical field, Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is being explored for drug delivery systems and as a component in medical devices. Its potential to improve drug solubility and stability makes it an attractive candidate for pharmaceutical formulations.
Industry
Industrially, this silane compound is employed in manufacturing adhesives, sealants, and coatings. It acts as a coupling agent that enhances the bonding between organic materials and inorganic substrates, which is vital in producing durable and high-performance materials .
Case Study 1: Surface Modification for Biomedical Applications
In a study focused on enhancing the biocompatibility of implants, researchers modified titanium surfaces using Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-. The results showed improved cell adhesion and proliferation rates compared to untreated surfaces. This demonstrates its potential in improving the integration of medical devices with biological tissues.
Case Study 2: Adhesive Formulation
A formulation study explored the use of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- as a coupling agent in epoxy adhesives. The addition of this silane improved adhesive strength significantly when bonding glass fibers to epoxy matrices. This application highlights its role in enhancing material performance in industrial settings.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- involves its ability to form stable bonds with various substrates. The compound interacts with molecular targets through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction leads to the modification of surface properties and the creation of functionalized materials.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and physical properties of analogous silane derivatives:
*Inferred molecular formula based on structural analogs. †Estimated molecular weight derived from substituent contributions.
Biological Activity
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is a silane compound characterized by its unique structure, which includes two dimethyl groups and a phenylethenyl ether functionality. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and tissue repair applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.
- Molecular Formula : C14H22OSi
- Molar Mass : 234.41 g/mol
- CAS Number : 66324-10-5
Structural Characteristics
The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications. The presence of the phenylethenyl group contributes to its distinctive properties, making it valuable in diverse applications ranging from industrial uses to potential therapeutic roles.
Silane compounds generally interact with biological systems through the formation of stable bonds with various substrates. The mechanism of action for Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- involves:
- Covalent Bond Formation : The silane group can form covalent bonds with hydroxyl groups on surfaces.
- Modification of Surface Properties : This interaction leads to the modification of surface properties, which can influence cellular behavior.
Antimicrobial Properties
Research has demonstrated that silane compounds exhibit significant antimicrobial activity. For instance:
- A study highlighted the antibacterial properties of a quaternary ammonium silane compound, which showed effectiveness in reducing bacterial growth in dental applications .
- The compound was tested against polymicrobial biofilms, resulting in approximately 80% reduction in colony-forming units compared to control groups .
Tissue Repair and Macrophage Polarization
Recent studies have explored the role of silanes in tissue repair:
- A specific study involving a silane-based endodontic irrigant indicated that it could modulate macrophage polarization towards a reparative phenotype. This was evidenced by decreased levels of pro-inflammatory cytokines (IL-6) and increased levels of anti-inflammatory markers (IL-10) in treated cells .
Study 1: Antimicrobial Activity in Dental Applications
A novel quaternary ammonium silane was tested for its ability to disinfect cavities and inhibit plaque formation. The results showed that the compound significantly reduced bacterial colonies on treated surfaces, demonstrating its potential as a dental disinfectant .
Study 2: Macrophage Polarization and Tissue Repair
In an experimental model using Wistar rats, the application of a silane-based irrigant resulted in enhanced healing responses characterized by the polarization of macrophages towards an M2 phenotype. This was associated with improved tissue regeneration and reduced inflammation .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C14H22OSi |
| Molar Mass | 234.41 g/mol |
| CAS Number | 66324-10-5 |
| Antimicrobial Efficacy | 80% reduction in bacterial colonies |
| Cytokine Modulation | Decreased IL-6; Increased IL-10 |
Q & A
Basic Questions
Q. What are the common synthetic routes for Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves silylation of a phenolic or hydroxyl-containing intermediate using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions. For example, in analogous compounds, silylation is achieved via nucleophilic substitution with imidazole as a base in dichloromethane or THF ( ). Purification often employs column chromatography with hexane/ethyl acetate gradients. Optimization may include temperature control (0–25°C) and stoichiometric adjustments (1.2–1.5 equivalents of silyl chloride) to minimize steric hindrance from the bulky tert-butyl group .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this silane compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the silyl ether linkage and phenyl group integration. The tert-butyl protons appear as a singlet (~0.9–1.1 ppm), while the vinyl phenyl group shows distinct aromatic and alkene signals .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ~300–500 Da range, as seen in similar silanes in ).
- Chromatography : Reverse-phase HPLC or GC-MS (if volatile) can assess purity, with retention times calibrated against predicted logP values (e.g., PSA ~46.15, boiling point ~498°C predicted in ) .
Q. What safety protocols are essential when handling this silane in laboratory settings?
- Methodological Answer : Due to moisture sensitivity and potential irritancy, handle under inert gas (argon/nitrogen) in a fume hood. Use anhydrous solvents and dry glassware. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Quench residual silyl chloride with methanol in a separate waste container ( ). For spills, neutralize with silica gel or inert adsorbents .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence regioselectivity in silylation reactions involving this compound?
- Methodological Answer : The bulky tert-butyl group directs silylation to less hindered hydroxyl groups in polyfunctional substrates. For example, in diols or polyols, silylation preferentially occurs at primary over secondary hydroxyls. Steric maps generated via computational tools (e.g., DFT calculations) can predict selectivity, as demonstrated in for cyclohexylidene derivatives. Experimental validation involves competitive silylation assays monitored by TLC or NMR .
Q. What computational strategies are used to model the reactivity of this silane in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess orbital interactions (e.g., LUMO energy of the silyl electrophile) and transition states. Parameters like polar surface area (PSA, 46.15 Ų in ) and molecular volume inform solubility and diffusion rates in catalytic matrices. Software suites (Gaussian, ORCA) optimize geometries using B3LYP/6-31G* basis sets. Validation includes comparing computed vs. experimental Si NMR shifts .
Q. How can this silane serve as a transient protecting group, and what deprotection conditions are most efficient?
- Methodological Answer : The TBS group protects alcohols during multi-step syntheses. Deprotection is achieved via fluoride ions (e.g., TBAF in THF) or acidic conditions (acetic acid/water). For acid-sensitive substrates, buffered HF-pyridine (pH 7) is preferred. highlights a case where deprotection under anhydrous HF yielded >90% recovery of the alcohol without side reactions. Kinetic studies using in situ IR spectroscopy can monitor deprotection rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
